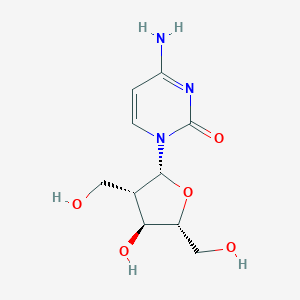
1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine (ara-C) is a nucleoside analog that has been extensively studied for its antineoplastic properties. It was first synthesized in the 1950s and has since been used in the treatment of various types of cancer, including leukemia and lymphoma.
Mechanism of Action
Ara-C is a nucleoside analog that is incorporated into the DNA of cancer cells. Once incorporated, it inhibits DNA synthesis by causing chain termination. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ara-C has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit DNA synthesis, induce apoptosis, and cause cell cycle arrest in cancer cells. It has also been shown to have immunomodulatory effects, which may contribute to its antineoplastic properties.
Advantages and Limitations for Lab Experiments
Ara-C has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying DNA synthesis and apoptosis in cancer cells. One limitation is that it can be toxic to normal cells, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research on 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine. One area of interest is the development of new analogs that may have improved efficacy and reduced toxicity. Another area of interest is the development of new drug delivery systems that may improve the pharmacokinetics of 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine. Additionally, there is ongoing research on the use of 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine in combination with other drugs for the treatment of cancer.
Synthesis Methods
Ara-C can be synthesized through a multi-step process that involves the conversion of D-ribose to 2-deoxy-D-ribose, which is then coupled with cytosine to form 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine. The synthesis of 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
Ara-C has been extensively studied for its antineoplastic properties. It works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It has been used in the treatment of various types of cancer, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).
properties
CAS RN |
152502-86-8 |
|---|---|
Product Name |
1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine |
Molecular Formula |
C10H15N3O5 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-4-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c11-7-1-2-13(10(17)12-7)9-5(3-14)8(16)6(4-15)18-9/h1-2,5-6,8-9,14-16H,3-4H2,(H2,11,12,17)/t5-,6+,8-,9+/m0/s1 |
InChI Key |
RMMRBGNPGXLXQC-JWIUVKOKSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)CO |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)CO |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)CO |
synonyms |
1-(2-deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine 1-(dCHMeAra)cytosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



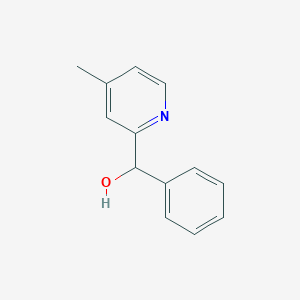

![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)

![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)


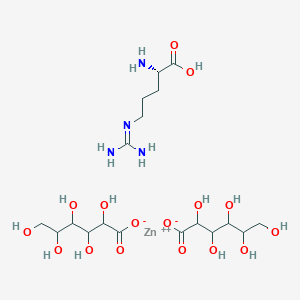
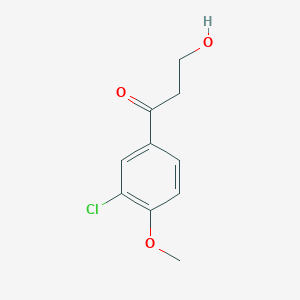
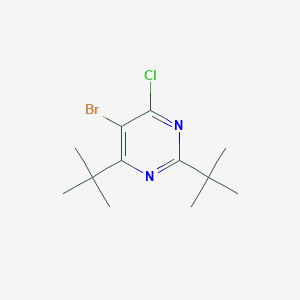

![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)
